molecular formula C28H21BrN2O5 B2886640 2-({4-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methoxy]-3-methoxyphenyl}methylene)-1H-indene-1,3(2H)-dione CAS No. 1023576-75-1

2-({4-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methoxy]-3-methoxyphenyl}methylene)-1H-indene-1,3(2H)-dione

Cat. No.: B2886640
CAS No.: 1023576-75-1
M. Wt: 545.389
InChI Key: XEICVKCRMSAVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolone core substituted with bromo, methyl, and phenyl groups at positions 4, 2, and 1, respectively. A methoxy group links the pyrazolone to a 3-methoxyphenyl ring, which is further conjugated via a methylene bridge to an indene-1,3-dione moiety.

Properties

IUPAC Name

2-[[4-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxyphenyl]methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21BrN2O5/c1-30-22(25(29)28(34)31(30)18-8-4-3-5-9-18)16-36-23-13-12-17(15-24(23)35-2)14-21-26(32)19-10-6-7-11-20(19)27(21)33/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEICVKCRMSAVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=C(C=C(C=C3)C=C4C(=O)C5=CC=CC=C5C4=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({4-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methoxy]-3-methoxyphenyl}methylene)-1H-indene-1,3(2H)-dione is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action based on recent research findings.

The molecular formula of the compound is C16H20BrN3O3C_{16}H_{20}BrN_3O_3, with a molecular weight of approximately 414.3835 g/mol. The structure includes a pyrazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound in focus has shown significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF7 (breast cancer) : Exhibited an IC50 value of 0.39 ± 0.06 µM.
  • NCI-H460 (lung cancer) : Showed an IC50 value of 0.46 ± 0.04 µM.

These values indicate strong antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .

Cell LineIC50 (µM)Reference
MCF70.39
NCI-H4600.46
HepG20.71
BT4741.39

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, which are common among pyrazole derivatives. Mechanistically, it may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation, although specific studies on this compound are still limited.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : The compound has been shown to inhibit Aurora-A kinase with an IC50 value of 0.16 ± 0.03 µM, which is crucial for cell cycle regulation.
  • Cell Cycle Arrest : It induces cell cycle arrest at the S phase in various cancer cell lines, suggesting a targeted approach to halt cancer progression .

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrazole compounds, providing insights into the potential applications of this specific derivative:

  • A study indicated that derivatives with similar structures exhibited significant cytotoxicity against HepG2 and HCT116 cell lines, reinforcing the therapeutic potential of pyrazole-based compounds in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound vs. Pyrazole Derivatives in
  • Substituents :
    • Target : Bromo (C4), methyl (C2), phenyl (N1), methoxyphenyl, and indene-dione.
    • Compound 17 () : Bromo (C4), 4-chlorophenyl (C3), sulfonamide (N1), tetrahydroindol-2-yl (C5) .
    • Compound 18 () : Methoxyphenyl (C3) instead of chlorophenyl .
  • Key Differences :
    • The target lacks sulfonamide and tetrahydroindole groups but includes indene-dione, enhancing π-conjugation.
    • Methoxy vs. chloro substituents in compound 17/18 alter electronic effects (e.g., Cl is electron-withdrawing, OMe is electron-donating).
Target Compound vs. Triazino-Indol-Pyrazole ()
  • Compound 41 (): Incorporates a triazino[5,6-b]indole fused system and bromophenyl group. Divergence: The triazino-indole system introduces additional nitrogen atoms and aromaticity, contrasting with the target’s indene-dione .
Target Compound vs. Thiazole-Pyrazole Hybrid ()
  • Compound I () : Features a thiazole ring and fluorophenyl group.
    • Key Contrast : Thiazole’s sulfur atom modifies electronic properties compared to the target’s oxygen-rich indene-dione .

Physicochemical Properties

Property Target Compound Compound 17 () Compound 41 ()
Melting Point (°C) Not reported 129–130 Not reported
IR C=O Stretch ~1670 cm⁻¹ (assumed) 1670 cm⁻¹ Not reported
1H-NMR Features Aromatic protons (δ 7–8), NH (δ ~11) Aromatic δ 7.8–8.1, NH δ 11.06 Aromatic δ 7.6–8.0
  • The target’s indene-dione likely contributes to deshielding effects in NMR, similar to carbonyls in compound 17 .

Crystallographic and Computational Analysis

  • Software : SHELX (structure refinement) and Multiwfn (wavefunction analysis) are widely used for similar compounds.
  • Dihedral Angles : In compound 8 (), pyrazole rings form angles of 16–51° with substituents; the target’s methoxyphenyl-indene-dione system may exhibit analogous torsional strain .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.